![molecular formula C5H8N2O2 B14182539 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol CAS No. 837383-78-5](/img/structure/B14182539.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo[221]hept-2-ene-7,7-diol is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a diol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by oxidation to introduce the diol functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or other oxidized derivatives.
Reduction: The nitrogen atoms can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce amines.
科学的研究の応用
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diol group can form hydrogen bonds, while the nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Lacks the diol functionality but shares the bicyclic structure.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different substitution patterns.
Uniqueness
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol is unique due to the presence of both nitrogen atoms and a diol group, which confer distinct chemical and biological properties. This combination of functionalities makes it a versatile compound for various applications.
特性
CAS番号 |
837383-78-5 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
2,3-diazabicyclo[2.2.1]hept-2-ene-7,7-diol |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4(5)7-6-3/h3-4,8-9H,1-2H2 |
InChIキー |
BHFULZJGWSRWJV-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1N=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


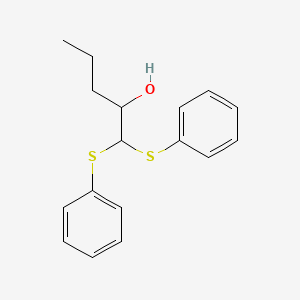
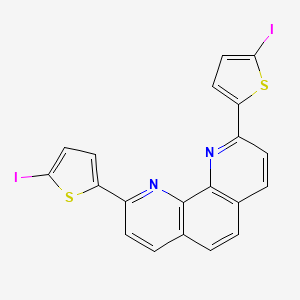
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)

![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
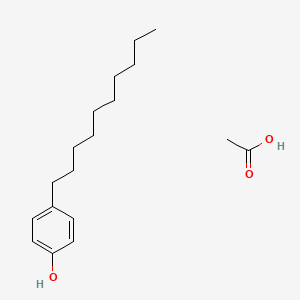
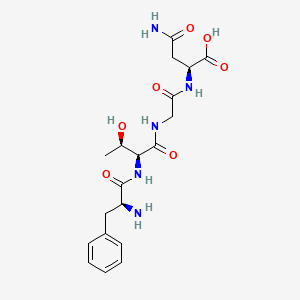
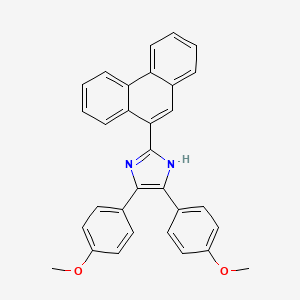
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)

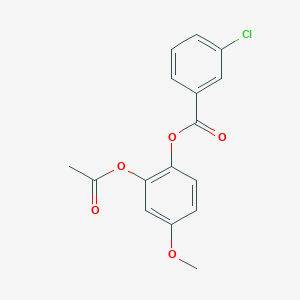

![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
